3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a compound with the molecular formula C19H16N2O4 and a molecular weight of 336.34 g/mol . This compound is often used in research settings and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The cyano group can be introduced through a nucleophilic substitution reaction using sodium cyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The Fmoc group can be removed under basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amino derivatives.
Substitution: Free amino acids.
Scientific Research Applications
3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein interactions and functions.
Mechanism of Action
The mechanism of action for 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The cyano group can participate in various chemical reactions, making the compound versatile for different applications .
Comparison with Similar Compounds
Similar Compounds
(S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-cyanophenyl)propanoic acid: A phenylalanine derivative with similar protective groups.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-tert-butylthio-L-cysteine: Another Fmoc-protected amino acid.
Uniqueness
3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its combination of the Fmoc protective group and the cyano functional group, which allows for a wide range of chemical modifications and applications in peptide synthesis and other research areas .
Properties
IUPAC Name |
3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOTHAUCCEZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.